molecular formula C10H5BrClNO2 B11840223 4-Bromo-6-chloroquinoline-3-carboxylic acid

4-Bromo-6-chloroquinoline-3-carboxylic acid

Cat. No.: B11840223
M. Wt: 286.51 g/mol
InChI Key: TYBYZFYVFWQJKO-UHFFFAOYSA-N
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Description

4-Bromo-6-chloroquinoline-3-carboxylic acid is a versatile heterocyclic building block exclusively for research applications. This high-purity compound is designed for use in organic synthesis and medicinal chemistry, particularly in the development of novel quinoline-based pharmacophores. Quinoline derivatives are extensively investigated for their diverse biological activities, and this compound serves as a key intermediate in the discovery of potential therapeutic agents. Its molecular structure, featuring both bromo and chloro substituents, offers distinct sites for further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic substitutions, enabling the creation of more complex chemical libraries for biological screening . As a carboxylic acid, it can be readily converted to esters, amides, or other functional groups to modulate the properties of the target molecule . Researchers utilize this scaffold in the synthesis of compounds for screening against various targets, building upon the known utility of similar structures in antimicrobial, antimalarial, and anticancer research . The product is provided with guaranteed purity and stability. Handle with appropriate personal protective equipment in a well-ventilated area. This product is for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H5BrClNO2

Molecular Weight

286.51 g/mol

IUPAC Name

4-bromo-6-chloroquinoline-3-carboxylic acid

InChI

InChI=1S/C10H5BrClNO2/c11-9-6-3-5(12)1-2-8(6)13-4-7(9)10(14)15/h1-4H,(H,14,15)

InChI Key

TYBYZFYVFWQJKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1Cl)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-chloroquinoline-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the bromination and chlorination of quinoline derivatives, followed by carboxylation. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The final product is usually purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-chloroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura and other coupling reactions to form complex molecules.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide, potassium carbonate, and various organometallic compounds.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    4-Bromo-6-chloroquinoline-3-carboxylic acid has been studied for its potential as an antimicrobial agent, particularly against Mycobacterium tuberculosis. Research indicates that derivatives of quinoline carboxylic acids exhibit inhibitory effects on both replicating and non-replicating strains of the bacterium, suggesting a mechanism involving DNA gyrase inhibition .
  • Cancer Treatment :
    This compound serves as an important intermediate in the synthesis of various anticancer agents. It has been linked to the development of drugs targeting cancer pathways, including those involved in angiogenesis and inflammation . For instance, substituted quinolines derived from this compound have shown promise in treating conditions such as diabetic retinopathy and age-related macular degeneration by inhibiting vascular endothelial growth factor (VEGF) pathways .
  • Enzyme Inhibition :
    The compound's ability to interact with specific enzymes makes it a candidate for further exploration in enzyme inhibition studies. Its structural features allow it to bind effectively to active sites, potentially blocking substrate access and altering enzymatic activity .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from simpler quinoline derivatives. The methods often include halogenation and carboxylation processes that yield high purity products suitable for further biological testing.

Synthesis Overview

  • Starting Materials :
    • 4-bromaniline
    • Ethyl propiolate
    • Phosphorus trichloride
  • Reaction Steps :
    • Reacting ethyl propiolate with 4-bromaniline to form an intermediate.
    • Cyclization reactions leading to the formation of the quinoline core.
    • Final carboxylation step to introduce the carboxylic acid group.

Case Studies and Research Findings

Several studies have documented the efficacy of derivatives based on this compound:

  • A study published in Nature highlighted the effectiveness of arylated quinoline carboxylic acids against Mycobacterium tuberculosis, showing that modifications at specific positions on the quinoline ring significantly influenced antibacterial activity .
  • In another investigation, compounds derived from this structure were evaluated for their anti-inflammatory properties, demonstrating a reduction in pro-inflammatory cytokines in vitro, which supports their potential therapeutic use .

Mechanism of Action

The mechanism of action of 4-Bromo-6-chloroquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and chlorine atoms enhances its binding affinity and selectivity. The compound can inhibit or activate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, based on the provided evidence:

Compound Name CAS Number Substituents Molecular Formula Molecular Weight Key Properties Applications/Notes
4-Bromo-6-trifluoromethyl-quinoline-3-carboxylic acid 1378254-67-1 Br (C4), CF₃ (C6), COOH (C3) C₁₁H₅BrF₃NO₂ 320.06 Predicted pKa: 3.23; Density: 1.788 g/cm³; Boiling point: 386.4°C Trifluoromethyl group enhances electron-withdrawing effects, potentially increasing acidity.
8-Bromo-6-methylquinoline-3-carboxylic acid - Br (C8), CH₃ (C6), COOH (C3) C₁₂H₁₀BrNO₂ 296.12 (estimated) SMILES: O=C(O)C1=CC2=CC(C)=CC(Br)=C2N=C1 Methyl group at C6 may improve lipophilicity, altering pharmacokinetics.
6-Bromo-7-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 70458-86-5 Br (C6), Cl (C7), ethyl (C1), oxo (C4), COOH (C3) C₁₂H₉BrClNO₃ 330.56 - Dihydroquinoline scaffold with oxo and ethyl groups; potential use in antibiotic development .
4-Bromoquinoline-6-carboxylic acid 219763-87-8 Br (C4), COOH (C6) C₁₀H₆BrNO₂ 268.07 Utilized in electrophilic aromatic substitution and hydrogen bonding interactions . Carboxylic acid at C6 alters regioselectivity in reactions compared to C3 derivatives.
6-Bromoquinoline-3-carboxylic acid 798545-30-9 Br (C6), COOH (C3) C₁₀H₆BrNO₂ 268.07 Similarity score: 0.88 to target compound . Absence of chlorine reduces steric hindrance, possibly enhancing reactivity at C6.
3-Bromo-6-chloro-2-pyridinecarboxylic acid 929000-66-8 Br (C3), Cl (C6), COOH (C2) C₆H₃BrClNO₂ 236.45 Pyridine core instead of quinoline; smaller and less planar . Pyridine derivatives are often used as ligands or intermediates in catalysis.

Key Findings from Comparative Analysis:

Substituent Effects :

  • Electron-Withdrawing Groups : The trifluoromethyl group in 1378254-67-1 significantly lowers pKa (3.23) compared to chloro or methyl substituents, enhancing acidity .
  • Positional Isomerism : Moving the carboxylic acid from C3 (target compound) to C6 (219763-87-8) changes hydrogen-bonding capacity and reactivity patterns .

Biological Relevance: Dihydroquinoline derivatives (e.g., 70458-86-5) with oxo and alkyl groups are associated with antibiotic activity due to structural mimicry of bacterial enzyme substrates .

Structural Analogues :

  • Pyridine-based analogs (e.g., 929000-66-8) exhibit reduced aromaticity and molecular weight, impacting solubility and binding affinity in medicinal applications .

Notes on Data Limitations

  • Predicted Properties : Boiling points and pKa values for compounds like 1378254-67-1 are computational predictions and require experimental validation .
  • Synthesis Gaps: Evidence lacks direct synthetic routes or yield data for the target compound, necessitating extrapolation from related quinoline syntheses.
  • Biological Data : Most compounds lack explicit bioactivity profiles; applications are inferred from structural parallels .

Biological Activity

4-Bromo-6-chloroquinoline-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of bromine and chlorine atoms at specific positions on the quinoline ring enhances its chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that quinoline derivatives, including this compound, exhibit antimicrobial properties. A study highlighted that compounds with similar structures demonstrated significant activity against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) µM
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43

These findings suggest that this compound could be effective against both Gram-positive and Gram-negative bacteria .

Antimalarial Activity

The compound has also been explored for its potential as an antimalarial agent . Quinolines are known to target the intra-erythrocytic stages of Plasmodium falciparum, the parasite responsible for malaria. A study reported that derivatives of quinoline carboxylic acids showed promising results in inhibiting the growth of drug-resistant strains of P. falciparum .

Anticancer Potential

In addition to its antimicrobial and antimalarial properties, there is emerging evidence that this compound may possess anticancer activity . Research has indicated that quinoline derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that its biological effects may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit bacterial type II topoisomerase, which is essential for DNA replication in bacteria.
  • Targeting Cytochrome bc1 Complex : In antimalarial applications, quinolines may interfere with mitochondrial processes in the parasite .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of various quinoline derivatives against clinical isolates of Staphylococcus aureus. The compound exhibited significant bactericidal activity, highlighting its potential utility in treating resistant infections .
  • Antimalarial Screening : In a screening for new antimalarial agents, derivatives similar to this compound were found to be effective against chloroquine-sensitive and multi-drug-resistant strains of P. falciparum, indicating a promising avenue for further development .

Q & A

Q. What are the recommended synthetic routes for 4-bromo-6-chloroquinoline-3-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves functionalizing the quinoline core. A common approach is halogenation (bromination/chlorination) at specific positions, followed by carboxylation. For example:

Start with a quinoline precursor (e.g., 4-chloroquinoline) and introduce bromine at position 6 via electrophilic substitution under controlled temperature (0–5°C) using Br₂/FeBr₃ .

Carboxylation at position 3 can be achieved via directed ortho-metalation (DoM) using LDA (lithium diisopropylamide) followed by quenching with CO₂ .
Optimization Tips:

  • Monitor reaction progress with TLC or LC-MS.
  • Adjust solvent polarity (e.g., THF vs. DMF) to improve yields.
  • Use palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling if intermediates require functionalization .

Q. How can researchers confirm the structural identity and purity of this compound?

Methodological Answer: Combine multiple analytical techniques:

NMR Spectroscopy :

  • ¹H NMR : Look for aromatic protons in the quinoline ring (δ 7.5–9.0 ppm) and absence of impurities.
  • ¹³C NMR : Confirm carboxylate carbon (δ ~165–170 ppm) and halogenated carbons (δ ~110–130 ppm) .

Mass Spectrometry (HRMS) : Verify molecular ion peak ([M+H]⁺) matching the theoretical mass (C₁₀H₆BrClNO₂: ~294.0 g/mol) .

HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm .

Advanced Research Questions

Q. How does the bromine and chlorine substitution pattern influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The positions of Br (C6) and Cl (C4) affect regioselectivity:

  • Bromine at C6 is more reactive in Suzuki-Miyaura couplings due to lower steric hindrance compared to Cl at C4. Use Pd(OAc)₂ with SPhos ligand to couple with boronic acids (e.g., aryl/heteroaryl) .
  • Chlorine at C4 can act as a directing group for further functionalization (e.g., C–H activation). For example, use CuI/1,10-phenanthroline to introduce alkynes at C2 .
    Experimental Design:
  • Compare coupling efficiency using Br vs. Cl as leaving groups.
  • Track regioselectivity via X-ray crystallography or NOESY NMR .

Q. What strategies resolve contradictory data in solubility and stability studies of this compound?

Methodological Answer: Contradictory solubility reports often arise from:

Solvent Polarity : Test solubility in DMSO (high), MeOH (moderate), and hexane (low).

pH-Dependent Stability : Conduct stability assays at pH 2–10 (simulating biological conditions). Use HPLC to monitor degradation products .

Temperature Sensitivity : Store at –20°C in amber vials to prevent photodegradation .
Data Reconciliation:

  • Replicate experiments under standardized conditions.
  • Use DSC (Differential Scanning Calorimetry) to study thermal behavior .

Q. How can computational chemistry predict the biological activity of derivatives of this compound?

Methodological Answer:

Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). The carboxylate group often binds to catalytic lysine residues .

DFT Calculations : Calculate Fukui indices to identify electrophilic/nucleophilic sites for rational derivative design .

ADMET Prediction : Employ SwissADME to estimate bioavailability and toxicity. Halogens may improve membrane permeability but increase metabolic stability risks .

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